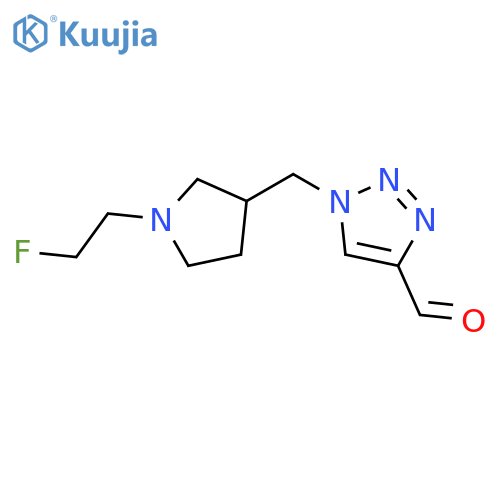Cas no 2098017-29-7 (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)

2098017-29-7 structure
商品名:1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2098017-29-7
- F2157-0222
- 1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazole-4-carbaldehyde
- AKOS026718064
-
- インチ: 1S/C10H15FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7-9H,1-6H2
- InChIKey: MPADJLSRTIXYRB-UHFFFAOYSA-N
- ほほえんだ: FCCN1CCC(CN2C=C(C=O)N=N2)C1
計算された属性
- せいみつぶんしりょう: 226.12298928g/mol
- どういたいしつりょう: 226.12298928g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 51Ų
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F111301-500mg |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 500mg |
$ 365.00 | 2022-06-05 | ||
| Life Chemicals | F2157-0222-1g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0222-0.5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| TRC | F111301-100mg |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 100mg |
$ 95.00 | 2022-06-05 | ||
| Life Chemicals | F2157-0222-2.5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0222-10g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| TRC | F111301-1g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1h-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F2157-0222-5g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0222-0.25g |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
2098017-29-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 |
1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
2098017-29-7 (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
